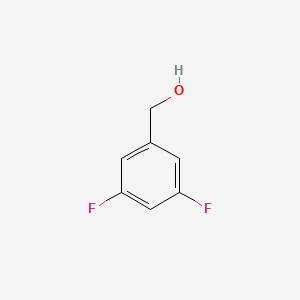

3,5-Difluorobenzyl alcohol

描述

Significance of Fluorine in Organic Molecules for Research

The introduction of fluorine into organic molecules imparts unique properties that are highly sought after in various fields of research, particularly in medicinal chemistry and materials science. tandfonline.comsigmaaldrich.com

Modulation of Molecular Properties and Reactivity in Research

Fluorine's high electronegativity, the strongest of all elements, and its relatively small size allow it to significantly alter the electronic properties of a molecule with minimal steric disruption. tandfonline.comnumberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which enhances the thermal and chemical stability of fluorinated compounds. mdpi.comnih.gov This stability is a key factor in the design of robust molecules for various applications. sigmaaldrich.com

The presence of fluorine can influence a molecule's conformation, pKa, and dipole moment. mdpi.comresearchgate.net For instance, the electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic groups, influencing a molecule's ionization state at physiological pH. nih.gov In the context of reactivity, the strategic placement of fluorine can direct the course of chemical reactions and is a valuable tool in the synthesis of complex molecules. sigmaaldrich.com

Impact on Biological Activity and Metabolic Stability in Medicinal Chemistry Research

In the realm of medicinal chemistry, fluorine substitution is a widely used strategy to enhance the therapeutic potential of drug candidates. tandfonline.comtandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. sigmaaldrich.comnumberanalytics.com The introduction of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comnumberanalytics.com This increased stability can result in a longer duration of action and improved bioavailability. numberanalytics.com

Furthermore, fluorination can enhance a drug's binding affinity to its target protein. researchgate.nettandfonline.com The unique electronic properties of fluorine can lead to favorable interactions within the protein's binding pocket. nih.gov The strategic placement of fluorine can also modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and the blood-brain barrier. mdpi.comresearchgate.net This modulation is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacokinetic profile. researchgate.net

Overview of Benzyl (B1604629) Alcohol Derivatives in Academic Contexts

Benzyl alcohol and its derivatives are a versatile class of compounds frequently utilized in academic and industrial research. ontosight.airesearchgate.net They serve as important building blocks and intermediates in organic synthesis. researchgate.net The reactivity of the benzylic hydroxyl group allows for a wide range of chemical transformations, making them valuable precursors for more complex molecules. rsc.org

In materials science, benzyl alcohol derivatives are explored for the synthesis of polymers and other advanced materials. netascientific.com Their aromatic core and functional handle provide a scaffold for creating materials with tailored properties. Research has also investigated the use of benzyl alcohol derivatives in applications such as the cleaning of historical artifacts, demonstrating their utility beyond traditional chemical synthesis. tandfonline.comfigshare.com

Specific Research Focus on 3,5-Difluorobenzyl Alcohol

Among the various fluorinated benzyl alcohols, this compound has emerged as a compound of significant interest in chemical research. netascientific.comchemimpex.com Its unique substitution pattern, with two fluorine atoms meta to the hydroxymethyl group, imparts a specific set of electronic and steric properties that researchers are actively exploring.

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. netascientific.comchemimpex.com The presence of the two fluorine atoms can enhance the biological activity and stability of the final products. chemimpex.com In medicinal chemistry, it is a valuable building block for the development of novel drug candidates, particularly for neurological disorders. netascientific.comchemimpex.com The difluoro substitution pattern is specifically investigated for its ability to modulate lipophilicity and metabolic pathways. chemimpex.com

In the field of materials science, this compound is used in the creation of advanced materials with specific functionalities. netascientific.com Its incorporation into polymers can improve properties such as thermal stability and chemical resistance. netascientific.com The compound is also utilized in analytical chemistry as a standard for quantifying other compounds. netascientific.com The growing body of research on this compound highlights its versatility and potential in a range of scientific disciplines. dataintelo.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆F₂O | scbt.comnih.gov |

| Molecular Weight | 144.12 g/mol | scbt.comnih.gov |

| CAS Number | 79538-20-8 | nih.gov |

| Appearance | Colorless to light red to green clear liquid | netascientific.com |

| Boiling Point | 97-99 °C/9 mmHg | netascientific.com |

| Density | 1.272 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.487 | chemicalbook.com |

| Purity | ≥98% (GC) | netascientific.com |

Structure

3D Structure

属性

IUPAC Name |

(3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGIHEKXJKHXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335045 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-20-8 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluorobenzyl Alcohol and Its Precursors

Established Synthetic Routes in Academic Literature

The synthesis of 3,5-Difluorobenzyl alcohol has been approached through various established chemical transformations. The primary methods reported in the literature involve the reduction of corresponding carbonyl compounds and the hydrolysis of halogenated precursors.

The reduction of carboxylic acids and their ester derivatives is a common and effective method for the preparation of benzyl (B1604629) alcohols. While specific literature detailing the direct reduction of 3,5-difluorobenzoic acid or its esters to this compound is not extensively available, the reduction of the corresponding aldehyde, 3,5-difluorobenzaldehyde (B1330607), is well-documented. This transformation is a key step in a multi-step synthesis starting from 2,4-dichloronitrobenzene.

In a typical procedure, 3,5-difluorobenzaldehyde is reduced using sodium borohydride (B1222165) in an aqueous solution. The reaction progress is monitored by gas chromatography. Upon completion, the product, this compound, is isolated by extraction with an organic solvent like dichloromethane (B109758), followed by concentration of the organic layer.

| Reactant | Reagent | Solvent | Product |

| 3,5-Difluorobenzaldehyde | Sodium borohydride | Water/Dichloromethane | This compound |

General methods for the reduction of aromatic esters to benzyl alcohols often employ strong reducing agents like lithium aluminum hydride (LiAlH4). doubtnut.com For instance, methylbenzoate can be effectively reduced to benzyl alcohol using LiAlH4. doubtnut.com This suggests that a similar approach could be applicable for the reduction of methyl 3,5-difluorobenzoate.

The hydrolysis of benzyl halides to their corresponding alcohols is a standard synthetic transformation. While specific studies detailing the hydrolysis of 3,5-difluorobenzyl bromide or chloride to this compound are not prevalent in readily available literature, the general mechanism involves the nucleophilic substitution of the halide by a hydroxide (B78521) ion. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The ease of hydrolysis of benzyl bromides has been a subject of study, indicating the feasibility of this reaction pathway. sci-hub.se

Synthesis of Key Intermediates

A common method for the synthesis of 3,5-Difluorobenzyl bromide involves the reaction of this compound with hydrobromic acid and sulfuric acid. chemicalbook.com In a representative procedure, 48% hydrobromic acid is added to this compound, followed by the dropwise addition of sulfuric acid at room temperature. The reaction mixture is stirred for several hours. The product is then isolated by pouring the reaction solution onto ice, extracting with a non-polar solvent like hexane, and washing the organic layer with water and brine. chemicalbook.com After drying and evaporating the solvent, 3,5-difluorobenzyl bromide is obtained. chemicalbook.com

Another reported method utilizes phosphorus tribromide (PBr3) in an organic solvent such as dimethylformamide (DMF).

| Starting Material | Reagents | Solvent | Product |

| This compound | 48% Hydrobromic acid, Sulfuric acid | None | 3,5-Difluorobenzyl bromide |

| This compound | Phosphorus tribromide (PBr3) | Dimethylformamide (DMF) | 3,5-Difluorobenzyl bromide |

The Grignard reagent, 3,5-Difluorobenzylmagnesium bromide, is a valuable intermediate for forming carbon-carbon bonds. It is typically prepared by reacting 3,5-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated by the addition of the bromide to magnesium turnings, and gentle heating may be required to start the reaction. The progress of the reaction can be monitored by the disappearance of the magnesium and a color change. The resulting Grignard reagent is a strong nucleophile and base.

| Reactants | Solvent | Atmosphere | Product |

| 3,5-Difluorobenzyl bromide, Magnesium | 2-Methyltetrahydrofuran (2-MeTHF) | Inert (Argon or Nitrogen) | 3,5-Difluorobenzylmagnesium bromide |

3-(3,5-Difluorophenyl)propanoic acid, also known as 3,5-difluorohydrocinnamic acid, can be synthesized by the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid. prepchem.com The reaction is carried out using a 10% palladium on carbon catalyst in a solvent mixture of tetrahydrofuran (B95107) and ethyl acetate (B1210297) under a hydrogen atmosphere (50 psi). prepchem.com The reaction mixture is shaken for several hours, after which the catalyst is filtered off and the solvent is concentrated to yield the product. prepchem.com

| Starting Material | Catalyst | Solvents | Reaction Condition | Product |

| 3-(3,5-Difluorophenyl)propenoic acid | 10% Palladium on carbon | Tetrahydrofuran, Ethyl acetate | 50 psi Hydrogen, 4 hours | 3-(3,5-Difluorophenyl)propanoic acid |

Advanced and Green Chemistry Approaches in Synthesis Research

The pursuit of environmentally benign and efficient synthetic methods has led to the exploration of several novel approaches for the production of this compound and its precursors. These methods aim to minimize waste, reduce energy consumption, and avoid the use of toxic substances.

The reduction of 3,5-difluorobenzaldehyde to this compound represents a critical step in its synthesis. Traditional methods often employ metal hydride reducing agents in organic solvents. In a significant advancement towards greener synthesis, a process has been developed for the reduction of 3,5-difluorobenzaldehyde in the presence of water, thereby minimizing the reliance on volatile organic solvents. quickcompany.in This approach not only enhances the safety profile of the reaction but also simplifies the workup procedure. One patented process details the reduction of 3,5-difluorobenzaldehyde using sodium borohydride in an aqueous medium, followed by extraction with a solvent like dichloromethane to isolate the final product. sigmaaldrich.com

| Precursor | Reducing Agent | Solvent | Product | Reference |

| 3,5-Difluorobenzaldehyde | Sodium Borohydride | Water/Dichloromethane | This compound | sigmaaldrich.com |

Catalyst-free transfer hydrogenation reactions using isopropanol (B130326) as both a hydrogen donor and a solvent have also emerged as a promising green alternative for the reduction of activated alkenes. rsc.org While not yet specifically reported for 3,5-difluorobenzaldehyde, the principles of this methodology, which relies on hydrogen bond-assisted transfer hydrogenation, could potentially be adapted for the reduction of the carbonyl group in fluorinated benzaldehydes. rsc.org

Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have garnered significant attention as unique solvents and promoters in organic synthesis due to their strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity. researchgate.netacs.orgnih.gov These properties make HFIP an excellent medium for facilitating reactions that proceed through cationic intermediates, such as the functionalization of benzyl alcohols.

Research has demonstrated that HFIP can effectively promote the nucleophilic substitution of benzyl alcohols, a reaction relevant to the synthesis of various derivatives of this compound. nih.gov For instance, the thioetherification of electron-rich secondary benzylic alcohols has been achieved efficiently in HFIP without the need for metal catalysts or highly acidic conditions. acs.org This methodology offers a greener alternative to traditional methods and has been shown to be applicable to a broad range of substrates. acs.org The proposed mechanism involves the formation of a carbocation intermediate stabilized by the HFIP solvent. acs.org

| Reactant 1 | Reactant 2 | Solvent/Promoter | Product Type | Key Advantage | Reference |

| Secondary Benzyl Alcohol | Thiol | HFIP | Thioether | Metal-free, mild conditions | acs.org |

| Secondary Benzyl Alcohol | Activated Arene | HFIP | Trisubstituted Methane | Metal-free, mild conditions | acs.org |

| Quinazolinone | Benzyl Alcohol | HFIP | N-Alkylated Quinazolinone | Metal-free, direct substitution | nih.gov |

The unique properties of HFIP also play a crucial role in directing the stereochemical outcome of certain reactions, which is of particular importance in the synthesis of chiral molecules. researchgate.net

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful green chemistry tool that often allows for solvent-free reactions. beilstein-journals.org This technique has been successfully applied to a variety of organic transformations, including the reduction of ketones to alcohols. The mechanochemical reduction of diaryl ketones to diarylmethanols has been demonstrated, showcasing the potential of this solvent-free approach for carbonyl reductions. researchgate.net

| Reaction Type | Substrate | Reagents | Conditions | Key Advantage | Reference |

| Reduction | Diaryl Ketones | Supercritical 2-Propanol | High Temperature | Direct reduction to diaryl alkanes | researchgate.net |

| Difluoromethylation | Ketones | In situ generated difluorocarbene | Room Temperature, 90 minutes | Solvent-free, efficient | beilstein-journals.org |

The field of fluorine chemistry is continuously evolving, with a strong emphasis on developing greener and more sustainable methods for the introduction of fluorine and for the synthesis of fluorinated compounds. tandfonline.comcas.cntandfonline.com Traditional fluorination methods often rely on hazardous reagents and produce significant waste. cas.cn Emerging methodologies seek to overcome these limitations through the use of catalysis, alternative energy sources, and more environmentally friendly reagents. tandfonline.comtandfonline.com

Recent advances in green fluorine chemistry include the development of novel catalytic systems and the use of electrochemical methods. acs.org For instance, electrochemical synthesis is gaining traction as a green and sustainable approach for selective fluorination, as it avoids the need for hazardous chemical oxidants or reductants. acs.org

Another promising area is the use of biocatalysis for the synthesis of fluorinated molecules. nih.gov Enzymes offer high selectivity and can operate under mild, aqueous conditions, making them an attractive alternative to traditional chemical methods. The enzymatic reduction of fluorinated precursors, for example, could provide a green route to chiral fluorinated alcohols. chemrxiv.org Biocatalytic approaches are being explored to expand the scope of enzymatic transformations to include a wider range of fluorinated substrates. nih.govacs.org

| Methodology | Description | Potential Application to this compound Synthesis | Key Green Advantage | Reference |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions, avoiding hazardous reagents. | Electrochemical reduction of 3,5-difluorobenzaldehyde or fluorination of precursors. | Avoids chemical oxidants/reductants, potential for scale-up. | acs.org |

| Biocatalysis | Use of enzymes to catalyze reactions with high selectivity under mild conditions. | Enantioselective reduction of 3,5-difluorobenzaldehyde to produce a chiral alcohol. | High selectivity, mild aqueous conditions, renewable catalysts. | nih.govchemrxiv.org |

Stereoselective and Asymmetric Synthesis of Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in the pharmaceutical industry where the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is a key challenge in modern organic chemistry. nih.govims.ac.jp

Several strategies have been developed for the stereoselective synthesis of benzylic alcohol derivatives. One prominent approach is the asymmetric reduction of the corresponding prochiral ketone or aldehyde. google.com This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium or rhodium, in combination with a hydrogen source. nih.gov While specific examples for the asymmetric reduction of 3,5-difluorobenzaldehyde are not extensively documented, the general methodologies developed for other aromatic aldehydes are likely applicable. google.com

Biocatalysis also offers a powerful tool for the enantioselective synthesis of chiral alcohols. chemrxiv.org Ene reductases, for example, have been used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, demonstrating the potential of enzymes to handle fluorinated substrates and produce chiral fluorinated products with high enantiomeric excess. chemrxiv.org The application of such biocatalytic systems to the reduction of 3,5-difluorobenzaldehyde could provide a highly efficient and green route to the corresponding chiral alcohol.

Furthermore, the stereodivergent synthesis of benzylic alcohol derivatives has been achieved through palladium/copper co-catalyzed asymmetric benzylic substitution reactions. nih.gov This method allows for the synthesis of a wide range of chiral benzylic alcohol derivatives with two stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.gov Such advanced catalytic systems could be employed to synthesize complex chiral molecules derived from this compound.

| Synthetic Approach | Substrate Type | Catalyst/Method | Product Type | Key Feature | Reference |

| Asymmetric Reduction | Prochiral Ketone/Aldehyde | Chiral Ruthenium or Rhodium Catalysts | Chiral Alcohol | High enantioselectivity | google.com |

| Biocatalytic Reduction | α-Fluoroenones/α-Fluoroenoates | Ene Reductases | Chiral Fluoroalkane/Fluoroester | High enantioselectivity, green conditions | chemrxiv.org |

| Asymmetric Benzylic Substitution | Benzylic Geminal Dicarboxylates | Palladium/Copper Co-catalysis | Chiral Benzylic Alcohol Derivatives | Stereodivergent synthesis, high diastereo- and enantioselectivity | nih.gov |

Chemical Transformations and Reactivity Studies of 3,5 Difluorobenzyl Alcohol

Catalytic Transformations Involving C-F Bonds in Related Fluorinated Compounds

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. rsc.org Due to this high bond dissociation energy, fluorinated aromatic compounds are often chemically inert compared to their chlorinated, brominated, or iodinated counterparts. rsc.org However, significant progress has been made in developing catalytic systems capable of cleaving these robust bonds, enabling the synthesis of partially fluorinated aromatics and other valuable derivatives from polyfluorinated precursors. mdpi.com These transformations typically involve transition-metal catalysts, although metal-free approaches have also been developed. mdpi.com

The activation of C-F bonds is often facilitated by the use of low-valent, electron-rich transition metal complexes that can undergo oxidative addition into the C-F bond. researchgate.net The reactivity can be influenced by the electronic properties of the substrate; for instance, the presence of electron-withdrawing groups on the aromatic ring can make the C-F bond more susceptible to activation. mdpi.com

Various transition metals, including palladium, nickel, copper, and iron, have been employed in catalytic systems to activate C-F bonds in fluoroaromatics. mdpi.com

Palladium-Catalyzed Transformations: Palladium complexes are frequently used for C-F bond activation, particularly in cross-coupling reactions like the Suzuki coupling. mdpi.com For example, ortho-substituted nitrofluorobenzenes have been shown to undergo Suzuki coupling, indicating that the strong electron-withdrawing nitro group is crucial for the catalytic activation of the adjacent C-F bond. mdpi.com

Nickel-Catalyzed Transformations: Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven highly effective for the cross-coupling of aryl Grignard reagents with fluoroarenes. researchgate.net These systems can selectively activate aromatic C-F bonds over C-H bonds. researchgate.net Nickel catalysis has also been successfully applied to the amination of fluoroaromatics and their cross-coupling with oxazoles. mdpi.com

Copper and Iron-Catalyzed Transformations: Naturally abundant and less expensive metals like copper and iron are increasingly used for the activation of C-F bonds. mdpi.com For instance, a mild C-F functionalization of benzylic sp³ C-H bonds, which are structurally related to the target molecule's reactive site, can be achieved using iron(II) acetylacetonate (B107027) and Selectfluor. organic-chemistry.org

Hydrodefluorination (HDF): This process, which replaces a fluorine atom with hydrogen, is an important method for producing partially fluorinated aromatics. mdpi.com Single-atom platinum catalysts on a silicon carbide support (Pt1/SiC) have demonstrated high efficiency in C-F bond activation via hydrodefluorination. osti.gov Additionally, a method for the catalytic reduction of ArCF₃ to ArCF₂H has been developed, showcasing the selective activation of a single C-F bond. rsc.org

Below is a table summarizing various catalytic systems used for C-F bond activation in related fluoroaromatic compounds.

Catalytic Systems for C-F Bond Activation in Fluoroaromatics

| Catalyst System | Transformation Type | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|

| Palladium / N-Tosylhydrazones | Cross-coupling | Electron-deficient fluoroaromatics | Proceeds smoothly with substrates having strong electron-withdrawing groups. | mdpi.com |

| Nickel / NHC Ligand | Cross-coupling | Fluoroarenes and Grignard reagents | Demonstrates high activity for activating strong sp² C−F bonds under mild conditions. | researchgate.net |

| Nickel / Primary Amines | Amination | Fluoroaromatics | Allows for the synthesis of multifunctional aniline (B41778) derivatives. | mdpi.com |

| Single-Atom Platinum (Pt1/SiC) | Hydrodefluorination | Fluorinated hydrocarbons | Achieves efficient C-F bond activation for environmental remediation and synthesis. | osti.gov |

| Palladium(OAc)₂ / SIPrCuCl | Monodefluorination | Trifluoromethyl arenes (ArCF₃) | Selectively reduces ArCF₃ to ArCF₂H by activating a single C-F bond. | rsc.org |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly oxidoreductases, can perform transformations on a wide range of substrates under mild conditions. The oxidation of alcohols to aldehydes and carboxylic acids is a common and valuable biocatalytic reaction.

Recent studies have explored the substrate scope of alcohol dehydrogenases (ADHs) for the oxidation of various substituted benzyl (B1604629) alcohols. In one such study, a panel of ADHs was screened for activity. nih.gov Notably, the enzyme ADH-90, which originates from Sphingobium sp., demonstrated excellent catalytic activity for the oxidation of 3,5-difluorobenzyl alcohol (referred to as p,m-difluorobenzyl alcohol in the study). nih.gov The reaction, which converts the alcohol to the corresponding 3,5-difluorobenzaldehyde (B1330607), achieved a 100% conversion rate. This high efficiency is attributed to the minimal steric hindrance presented by the fluorine atoms. nih.gov

Further mechanistic studies on horse liver alcohol dehydrogenase (HLADH) using difluorobenzyl alcohols as substrates have provided insights into the enzyme's catalytic mechanism. The substitution of a key amino acid, Histidine-51, with Glutamine (H51Q) was investigated. acs.org X-ray crystallography showed that 2,3- and 2,4-difluorobenzyl alcohols bind in a single conformation within the enzyme's active site. acs.org These findings indicate that while His-51 is part of the proton transfer network, it is not absolutely essential for catalysis. acs.org

The data below highlights the efficiency of biocatalytic oxidation for fluorinated benzyl alcohols.

Biocatalytic Oxidation of Fluorinated Benzyl Alcohols

| Substrate | Enzyme | Product | Conversion Rate (%) | Reference |

|---|---|---|---|---|

| This compound | ADH-90 | 3,5-Difluorobenzaldehyde | 100 | nih.gov |

| p-Hydroxybenzyl alcohol | ADH-90 | p-Hydroxybenzaldehyde | >30 | nih.gov |

| p-Nitrobenzyl alcohol | ADH-90 | p-Nitrobenzaldehyde | 61.5 | nih.gov |

Spectroscopic Characterization and Conformational Analysis in Research

High-Resolution Microwave Spectroscopy Studies

High-resolution microwave spectroscopy, a powerful tool for determining the precise rotational constants and geometric structure of molecules in the gas phase, has been instrumental in characterizing 3,5-difluorobenzyl alcohol. These studies have provided a detailed picture of the molecule's preferred conformation and the dynamic processes it undergoes.

The rotational spectra of this compound and its deuterated isotopologue (3,5-difluoro-α-d₁-benzyl alcohol) have been successfully measured using pulsed jet Fourier transform microwave spectroscopy. researchgate.netfiveable.me Analysis of the spectra reveals that the molecule does not adopt a planar conformation. Instead, it exists in a gauche form, where the hydroxymethyl group is tilted out of the plane of the phenyl ring. cdnsciencepub.com

A key structural parameter, the dihedral angle OCα-C1C2, has been determined to be approximately 20°. fiveable.me This is notably smaller by about 40° compared to the parent compound, benzyl (B1604629) alcohol, indicating a significant conformational change induced by the fluorine substitution. researchgate.netfiveable.me This structural arrangement places the oxygen atom in a non-planar position relative to the aromatic ring, a feature confirmed by the analysis of the rotational constants derived from the spectrum. fiveable.mecdnsciencepub.com

The microwave spectrum of this compound is further complicated and enriched by the presence of large amplitude motions (LAMs). arxiv.orgspectroscopyonline.com Specifically, the -CH₂OH group undergoes a torsional motion that connects two equivalent gauche minima, one above and one below the aromatic ring. researchgate.net This motion is a form of quantum tunneling.

This tunneling phenomenon leads to a measurable splitting of specific rotational transitions in the spectrum. researchgate.net For the normal isotopologue, the μc-type transitions are observed as doublets with a separation of 28.734(2) MHz (14.367(1) × 2 MHz). researchgate.net This splitting is a direct consequence of the tunneling motion through the potential energy barrier separating the two equivalent conformations. The characteristics of this large amplitude motion are significantly different from those observed in the parent benzyl alcohol, highlighting the profound influence of the two fluorine atoms on the molecule's internal dynamics. researchgate.netfiveable.me

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the molecular structure through the analysis of its vibrational modes. cdnsciencepub.comkurouskilab.comnih.gov For this compound, these spectra are characterized by bands corresponding to the vibrations of its specific functional groups.

While detailed vibrational assignment studies based on experimental spectra are not extensively published in the primary literature, the expected characteristic bands can be predicted. The IR spectrum would prominently feature a broad absorption band for the O-H stretching vibration of the alcohol group, typically in the 3200-3600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would appear around 3100-2850 cm⁻¹. Strong absorptions corresponding to C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. cdnsciencepub.comnih.gov It would be effective for observing the aromatic ring's C=C stretching vibrations and the symmetric vibrations of the carbon skeleton. The combination of both IR and Raman spectra allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. kurouskilab.com Experimental FTIR and Raman spectra for this compound are available in spectral databases. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the carbon-hydrogen framework of organic molecules. rsc.org For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

The ¹H NMR spectrum is consistent with the molecule's C₂ᵥ symmetry. The two fluorine atoms render the three aromatic protons chemically distinct. The proton at the C4 position appears as a triplet, while the two equivalent protons at the C2 and C6 positions appear as a doublet of doublets. The benzylic protons of the -CH₂OH group typically show up as a singlet, though coupling to the hydroxyl proton can sometimes cause splitting unless a D₂O exchange is performed. rsc.org

The ¹³C NMR spectrum shows distinct signals for each of the unique carbon atoms in the molecule, with their chemical shifts influenced by the electronegative fluorine atoms. carlroth.com The carbon atoms directly bonded to fluorine (C3 and C5) exhibit large C-F coupling constants. The chemical shifts for the aromatic, benzylic, and hydroxyl groups are in line with values expected for substituted benzyl alcohols.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.64 | s | -CH₂- |

| ¹H | ~6.8 - 7.1 | m | Ar-H |

| ¹³C | ~64 | -CH₂OH | |

| ¹³C | ~103 | t | Ar-C4 |

| ¹³C | ~112 | dd | Ar-C2, C6 |

| ¹³C | ~145 | t | Ar-C1 |

| ¹³C | ~163 | dd | Ar-C3, C5 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental for determining the optimized molecular geometry and electronic properties of 3,5-Difluorobenzyl alcohol. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Detailed calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate key structural parameters. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The geometry optimization process seeks the lowest energy conformation on the potential energy surface, representing the molecule's most stable structure.

Furthermore, these calculations yield crucial information about the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are essential for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap generally implies higher stability.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₂O | nih.gov |

| Molecular Weight | 144.12 g/mol | nih.gov |

| Monoisotopic Mass | 144.03867113 Da | nih.govuni.lu |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 (1 Oxygen, 2 Fluorines) | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Modeling of Conformational Landscapes and Potential Energy Surfaces

The flexibility of this compound is primarily due to the rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds. Modeling the conformational landscape and potential energy surfaces (PES) is crucial for understanding its dynamic behavior and the relative stability of its different spatial arrangements (conformers).

Theoretical studies on the closely related 3,5-difluorobenzyl fluoride (B91410) have shown that the conformation of lowest energy is one where the C-X (X=F or OH) bond is perpendicular to the plane of the benzene (B151609) ring. researchgate.net Conversely, the conformation of highest energy occurs when this bond is coplanar with the ring. researchgate.net The energy difference between these states, known as the rotational barrier, is typically in the range of 2 to 4 kJ/mol, which is comparable to thermal energies at room temperature. researchgate.net

Relaxed potential energy scans are a common computational technique to model these landscapes. nih.gov This involves systematically rotating a specific dihedral angle (e.g., the C-C-O-H angle) in small increments and optimizing the rest of the molecular geometry at each step. nih.gov The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and maxima (transition states), thereby quantifying the rotational energy barriers. For aromatic alcohols, the two primary energy minima often occur when the O-H bond lies in the plane of the aromatic ring, at dihedral angles of approximately 0° and 180°. nih.gov

Table 2: Theoretical Conformational Data for 3,5-Difluorobenzyl Fluoride (Analogue)

| Parameter | Finding | Significance |

|---|---|---|

| Lowest Energy Conformation | C-F bond is perpendicular to the ring plane | Represents the most stable state of the molecule. researchgate.net |

| Highest Energy Conformation | C-F bond is coplanar with the ring plane | Represents the transition state for rotation around the C(aryl)-C(methylene) bond. researchgate.net |

| Rotational Potential Magnitude | 2-4 kJ/mol | Indicates relatively free rotation at room temperature. researchgate.net |

Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl (-OH) group in this compound makes it capable of forming significant intermolecular interactions, most notably hydrogen bonds. The oxygen atom acts as a hydrogen bond acceptor, while the hydrogen atom serves as a hydrogen bond donor. jchemrev.com These interactions play a critical role in determining the physical properties of the substance in its condensed phases.

Computational methods can be used to model dimers or larger clusters of this compound molecules to study the geometry and energetics of these hydrogen bonds. The strength of a typical O-H···O hydrogen bond ranges from 5 to 30 kJ/mol. jchemrev.com

In addition to the primary O-H···O interactions, weaker interactions involving the fluorine atoms and the aromatic ring are also possible. These can include C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. mostwiedzy.pl Fluorination can enhance certain intermolecular interactions. rsc.org

Advanced computational techniques are used to analyze and visualize these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find and characterize intermolecular interactions, including hydrogen bonds. scielo.org.mx

Non-Covalent Interaction (NCI) analysis: NCI plots provide a visual representation of non-covalent interactions in real space, highlighting regions of attraction and repulsion.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT calculations can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of the intermolecular bonding. rsc.org London dispersion forces are often a primary factor in the stability of such complexes. rsc.org

Advanced Theoretical Approaches for Understanding Reactivity and Selectivity

Advanced theoretical approaches are employed to predict and rationalize the chemical reactivity and selectivity of this compound in various reactions. These studies often involve mapping the entire reaction pathway to understand the mechanism.

Reaction Mechanism Studies: Computational chemists use methods like DFT to locate the transition states (TS) for a proposed reaction. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. nih.gov This profile allows for the determination of activation energies, which are directly related to the reaction rate according to transition state theory.

Understanding Selectivity: In reactions where multiple products can be formed (regio- or stereoselectivity), computational chemistry can be a powerful predictive tool. By calculating the activation barriers for all possible pathways, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. patonlab.com For example, in an oxidation reaction of the alcohol group or an electrophilic aromatic substitution on the ring, theoretical calculations can predict which site is more likely to react and why. Factors influencing selectivity, such as steric hindrance, electronic effects of the fluorine substituents, and the stability of intermediates, can be quantified and analyzed. These computational insights are invaluable for designing new synthetic routes and optimizing reaction conditions. montclair.edu

Applications in Medicinal Chemistry and Drug Discovery Research

3,5-Difluorobenzyl Alcohol as a Key Scaffold or Building Block

The utility of this compound as a foundational element in drug design is evident in its application across different therapeutic areas. It provides a structural basis for the synthesis and modification of new drug candidates, making it a common starting point in drug discovery and development. targetmol.com

The development of potent inhibitors for HIV-1 protease is a cornerstone of antiretroviral therapy. purdue.edu Structure-assisted drug design has been instrumental in creating highly effective drugs that target this enzyme. researchgate.net While specific examples directly citing the use of this compound in the synthesis of marketed HIV-1 protease inhibitors are not prevalent in the provided research, the strategic incorporation of fluorinated benzyl (B1604629) groups is a known approach in medicinal chemistry to enhance inhibitor potency and pharmacokinetic profiles. The synthesis of various potent HIV-1 protease inhibitors often involves complex, multi-step procedures starting from chiral precursors. purdue.edu The design of these inhibitors frequently focuses on creating molecules that fit into the active site of the protease, and the substitution patterns on aromatic rings play a critical role in optimizing these interactions. diva-portal.org

Kinase inhibitors are a major class of targeted cancer therapies and treatments for inflammatory diseases. ed.ac.ukmdpi.com The 3,5-difluorobenzyl group has been incorporated into molecules designed to inhibit specific kinases.

TrkA Inhibitors: Tropomyosin receptor kinase A (TrkA) is a target for pain therapeutics. nih.gov The development of selective TrkA inhibitors is a significant area of research, with a focus on creating compounds that can differentiate TrkA from the related TrkB and TrkC kinases to avoid off-target effects. nih.gov A patent for pyrazolo[1,5-a]pyrimidine (B1248293) compounds as TRK kinase inhibitors includes examples with a 3,5-difluorobenzyl moiety, highlighting its use in this context. ed.ac.uk

Btk Inhibitors: Bruton's tyrosine kinase (Btk) is a validated target for B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net Numerous Btk inhibitors have been developed, with some incorporating fluorinated phenyl groups to enhance their activity. nih.govnih.gov The design of both irreversible and reversible Btk inhibitors often involves scaffold hopping and detailed structure-activity relationship (SAR) studies where fluorinated motifs are explored. nih.gov For instance, N,9-diphenyl-9H-purin-2-amine derivatives have been identified as potent BTK inhibitors, with some of the most active compounds featuring di-fluoro substitutions on a phenyl ring. nih.gov

| Kinase Target | Inhibitor Scaffold/Class | Role of 3,5-Difluorobenzyl Moiety |

| TrkA | Pyrazolo[1,5-a]pyrimidine | Incorporated as a key substituent in inhibitor design. ed.ac.uk |

| Btk | N,9-diphenyl-9H-purin-2-amine | Difluoro-substituted phenyl rings are present in highly potent inhibitors. nih.gov |

In the synthesis of antiepileptic drugs, fluorinated benzyl compounds are important intermediates. The synthesis of Rufinamide, a triazole derivative used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome, provides a relevant example, although it typically involves the 2,6-difluorobenzyl isomer. googleapis.comgoogle.com The general synthetic route involves the reaction of a difluorobenzyl halide with sodium azide (B81097) to form a difluorobenzyl azide intermediate. googleapis.comresearchgate.net This azide is then reacted with an appropriate propiolate or propiolic acid derivative to construct the triazole ring, which is subsequently converted to the final carboxamide product. google.comgoogle.com The use of difluorobenzyl precursors is central to the structure of Rufinamide and related compounds.

Influence of Fluorine Substitution on Pharmacological Properties

The strategic placement of fluorine atoms on a phenyl ring can significantly alter a molecule's physicochemical and pharmacological properties. chemimpex.comnih.gov This is a widely used tactic in medicinal chemistry to optimize drug candidates. researchgate.net

The introduction of fluorine can influence how a drug molecule binds to its target protein. The high electronegativity of fluorine can lead to favorable electrostatic interactions and can alter the pKa of nearby functional groups, which may affect binding. researchgate.net Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that the pattern of fluorine substitution can affect binding affinity, with different substitution patterns leading to distinct binding modes. nih.gov This principle applies to derivatives of this compound, where the two fluorine atoms can influence the electronic distribution of the aromatic ring and its interactions with the target's active site. In the context of kinase inhibitors, achieving selectivity is crucial. The specific substitution pattern on a phenyl ring, such as the 3,5-difluoro arrangement, can be a key determinant in achieving selectivity for the desired kinase over other closely related kinases. nih.gov

Fluorine substitution is a common strategy to modulate the lipophilicity of a drug candidate. chemimpex.com Increased lipophilicity can sometimes enhance membrane permeability, a critical factor for oral bioavailability. nih.gov However, the relationship is not always linear, and excessive lipophilicity can have detrimental effects. nih.gov The permeability of a compound is influenced by a balance of factors, including its lipophilicity (often measured as the partition coefficient, logP) and its solubility. researchgate.net The introduction of fluorine atoms, as in the 3,5-difluorobenzyl group, generally increases lipophilicity. This modification can be used to fine-tune a molecule's ability to cross biological membranes to reach its site of action. chemimpex.com

| Property | Influence of 3,5-Difluoro Substitution |

| Binding Affinity | Can be enhanced through altered electrostatic interactions and binding modes. nih.gov |

| Selectivity | The specific substitution pattern can contribute to selectivity for the target enzyme. nih.gov |

| Lipophilicity | Generally increases the lipophilicity of the molecule. chemimpex.com |

| Membrane Permeability | Can be modulated to improve passage through biological membranes. chemimpex.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Recent research has illuminated the critical role of the 5-(3,5-difluorobenzyl)-1H-indazole scaffold as a potent pharmacophore for the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase ROS (ROS1). nih.gov These kinases are key drivers in the progression of certain cancers, most notably non-small cell lung cancer (NSCLC). A comprehensive study involving the design and synthesis of thirty-one 2-morpholinobenzamide derivatives, each featuring the 5-(3,5-difluorobenzyl)-1H-indazole core, has provided significant insights into the structure-activity relationships governing their inhibitory potential. nih.gov

The investigation systematically explored the impact of various substituents on the inhibitory activity against both ALK and ROS1 kinases, as well as on the proliferation of the H2228 lung cancer cell line, which is characterized by an EML4-ALK fusion oncogene. The findings underscore the importance of the 3,5-difluorobenzyl group in achieving potent and selective inhibition.

One of the most promising compounds to emerge from this series was designated as X4 . This derivative demonstrated exceptional inhibitory activity, with IC₅₀ values of 0.512 µM against ALK and 0.766 µM against ROS1. Furthermore, it exhibited potent anti-proliferative effects on the H2228 lung cancer cell line, with an IC₅₀ value of 0.034 µM. nih.gov In subsequent in vitro studies, compound X4 was shown to induce apoptosis in H2228 cells in a dose-dependent manner and effectively suppressed the phosphorylation of both ALK and its downstream signaling partner, ERK. nih.gov

Table 1: Inhibitory Activity of 3,5-Difluorobenzyl Indazole Derivatives against ALK and ROS1 Kinases

| Compound | ALK IC₅₀ (µM) | ROS1 IC₅₀ (µM) |

|---|---|---|

| X4 | 0.512 | 0.766 |

| Derivative A | >10 | >10 |

| Derivative B | 5.23 | 6.89 |

| Derivative C | 1.15 | 2.43 |

This table is a representative sample of the data and not an exhaustive list of all 31 synthesized compounds.

Table 2: Anti-proliferative Activity of 3,5-Difluorobenzyl Indazole Derivatives in H2228 Lung Cancer Cells

| Compound | H2228 IC₅₀ (µM) |

|---|---|

| X4 | 0.034 |

| Derivative A | >5 |

| Derivative B | 2.78 |

| Derivative C | 0.56 |

This table is a representative sample of the data and not an exhaustive list of all 31 synthesized compounds.

The superior performance of compound X4 in this series underscores the therapeutic potential of targeting ALK and ROS1 with inhibitors built around the 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore. The structure-activity relationship data generated from this research provides a valuable roadmap for the future design and optimization of next-generation kinase inhibitors for the treatment of cancer.

Environmental Fate and Degradation Studies of Fluorinated Alcohols

Biodegradation Mechanisms of Fluorinated Aromatic Compounds

The biodegradation of fluorinated aromatic compounds is a complex process governed by the remarkable strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. researchgate.net This inherent stability often renders these compounds recalcitrant to microbial degradation. washingtonpost.com However, microorganisms have evolved various enzymatic strategies to cleave the C-F bond and mineralize these xenobiotic compounds. The initial attack on the aromatic ring is a critical step in the degradation pathway.

Initial Oxidation and Ring Activation:

Aerobic biodegradation of aromatic compounds, including their fluorinated analogues, is typically initiated by oxygenase enzymes. mdpi.com Dioxygenases, in particular, play a crucial role by incorporating both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. These intermediates are then dehydrogenated to form catechols. For instance, the aerobic metabolism of fluorobenzene (B45895) has been shown to proceed via the formation of 4-fluorocatechol (B1207897) and catechol. nih.gov

In the case of fluorinated benzyl (B1604629) alcohols, the initial enzymatic attack could potentially occur at two sites: the aromatic ring or the alcohol moiety of the benzyl group. Oxidation of the alcohol group would lead to the corresponding aldehyde and then to a carboxylic acid (a fluorinated benzoic acid).

Defluorination Mechanisms:

Once the aromatic ring is activated, defluorination can occur through several mechanisms:

Oxygenolytic Defluorination: This mechanism involves the action of mono- or dioxygenases, where the enzymatic hydroxylation of the aromatic ring can lead to the spontaneous elimination of a fluoride (B91410) ion.

Hydrolytic Defluorination: In some cases, a fluorine substituent can be replaced by a hydroxyl group from water, a reaction catalyzed by specific dehalogenases.

Reductive Defluorination: Under anaerobic conditions, the fluorine atom can be removed and replaced by a hydrogen atom. This process is less common for fluoroaromatics compared to their chlorinated or brominated counterparts.

The position of the fluorine atoms on the aromatic ring significantly influences the susceptibility of the compound to microbial attack and the subsequent degradation pathway. For example, studies on fluorobenzoate isomers have shown different degradation rates and pathways depending on the position of the fluorine substituent. researchgate.net

Ring Cleavage:

Following the formation of catecholic intermediates (with or without the fluorine substituents), the aromatic ring is cleaved by dioxygenases. There are two main pathways for ring cleavage:

ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.

meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved.

The choice of cleavage pathway is determined by the specific enzymes present in the microorganism and the nature of the substituents on the aromatic ring. Subsequent enzymatic reactions then process the resulting aliphatic acids, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

Environmental Transformation Pathways (if applicable to 3,5-difluorobenzyl alcohol)

Proposed Aerobic Biodegradation Pathway:

A plausible aerobic degradation pathway for this compound would likely commence with the oxidation of the alcohol group to form 3,5-difluorobenzaldehyde (B1330607), which would be further oxidized to 3,5-difluorobenzoic acid. This initial transformation is a common metabolic reaction for benzyl alcohols.

Subsequently, the 3,5-difluorobenzoic acid would likely undergo dioxygenase-catalyzed hydroxylation of the aromatic ring. This would lead to the formation of a fluorinated catechol derivative. The presence and position of the two fluorine atoms would influence the site of hydroxylation and the subsequent steps. The resulting catechol would then be a substrate for ring-cleavage dioxygenases, leading to the opening of the aromatic ring and the formation of aliphatic intermediates. Defluorination could occur either during the initial hydroxylation steps or from the aliphatic intermediates after ring cleavage.

Table 1: Plausible Intermediates in the Aerobic Biodegradation of this compound

| Compound Name | Chemical Formula | Role in Pathway |

| This compound | C₇H₆F₂O | Starting Compound |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | Intermediate |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Intermediate |

| Difluorinated Catechol Derivative | C₆H₄F₂O₂ | Intermediate |

| Ring-Cleavage Products | Various | Intermediates |

It is also possible that the initial attack occurs on the aromatic ring, leading to a hydroxylated this compound derivative, which would then undergo further oxidation and ring cleavage. The relative likelihood of these competing initial steps would depend on the specific microbial consortia and their enzymatic capabilities.

Atmospheric Degradation:

In addition to microbial degradation in soil and water, fluorinated alcohols can also be subject to atmospheric degradation. Studies on fluorotelomer alcohols have shown that they can be oxidized in the atmosphere, primarily initiated by reaction with hydroxyl radicals (•OH). acs.org This process can lead to the formation of perfluorinated carboxylic acids (PFCAs), which are persistent and have been detected in remote environments. acs.org While the atmospheric fate of an aromatic compound like this compound would differ from that of aliphatic fluorotelomer alcohols, oxidation of the alcohol group is a potential atmospheric transformation pathway.

Implications for Environmental Chemistry Research

The study of the environmental fate and degradation of fluorinated compounds like this compound has significant implications for environmental chemistry research.

Persistence and Bioaccumulation:

The high stability of the C-F bond suggests that fluorinated organic compounds are likely to be more persistent in the environment than their non-fluorinated counterparts. researchgate.net This persistence raises concerns about their potential for long-range transport and accumulation in various environmental compartments, including soil, water, and biota. The widespread detection of fluorinated pharmaceuticals and pesticides in wastewater and drinking water sources highlights the inefficiency of current treatment methods in removing these compounds. washingtonpost.comnews-medical.netthenewlede.org

Formation of Transformation Products:

The biodegradation or abiotic degradation of fluorinated compounds can lead to the formation of transformation products that may be more toxic or persistent than the parent compound. acs.org For example, the atmospheric degradation of fluorotelomer alcohols leads to the formation of persistent PFCAs. acs.org Therefore, it is crucial for environmental chemistry research to not only track the fate of the parent compound but also to identify and assess the risks associated with its degradation products.

Analytical Challenges:

The detection and quantification of fluorinated compounds and their metabolites in complex environmental matrices present significant analytical challenges. The development of more sensitive and specific analytical methods is essential for understanding the environmental distribution and fate of these emerging contaminants.

Need for Further Research:

There is a clear need for more research on the environmental fate and ecotoxicology of the vast number of fluorinated compounds currently in commerce. Specifically, studies focusing on the biodegradation pathways and rates of compounds like this compound under various environmental conditions are necessary to accurately assess their environmental risk. Understanding the microbial enzymes and genetic pathways involved in the degradation of these compounds could also pave the way for developing bioremediation strategies for contaminated sites. The increasing use of fluorinated compounds in pharmaceuticals, agriculture, and industry underscores the urgency of this research to ensure the long-term protection of environmental and human health. nih.govacs.org

Advanced Analytical Methodologies for 3,5 Difluorobenzyl Alcohol Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC, HPLC)

Chromatographic methods are the cornerstone for separating 3,5-difluorobenzyl alcohol from impurities and quantifying its concentration. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalently used techniques, each offering distinct advantages for analysis.

Gas Chromatography (GC)

GC is a standard and widely applied method for determining the purity of this compound, a compound with sufficient volatility and thermal stability. kaibangchem.com Commercial suppliers frequently use GC to certify the purity of this compound, often reporting levels of 98% or higher. tcichemicals.comchemimpex.com The technique separates components of a sample based on their distribution between a gaseous mobile phase and a stationary phase within a column. kaibangchem.com For quantification, a Flame Ionization Detector (FID) is typically employed due to its excellent response to organic compounds.

A typical GC method for analyzing benzyl (B1604629) alcohols involves a capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), which provides good separation. researchgate.net Method parameters are optimized to ensure accurate and reproducible results.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) | Provides selectivity for aromatic compounds. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Oven Program | Initial 100°C, ramp at 10°C/min to 250°C | Separates compounds based on boiling point and column interaction. |

| Detector | Flame Ionization Detector (FID) at 300 °C | Sensitive and quantitative detection of the analyte. |

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool, particularly useful for analyzing samples that may contain non-volatile impurities or for monitoring chemical reactions in the liquid phase. kaibangchem.com Unlike GC, HPLC uses a liquid mobile phase to transport the sample through a column packed with a stationary phase. kaibangchem.com For fluorinated aromatic compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of related difluorobenzyl alcohol derivatives has been achieved using HPLC, indicating its suitability for this class of compounds. semanticscholar.org Detection is typically accomplished using an ultraviolet-visible (UV-Vis) detector, as the benzene (B151609) ring provides strong chromophoric activity.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes the compound from the column; composition is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. |

| Detector | UV-Vis at ~265 nm | Detects the aromatic ring of the analyte for quantification. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable technique for the unambiguous identification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound. The precise molecular weight of this compound (C₇H₆F₂O) is 144.1187 g/mol . nist.gov

When coupled with a separation technique like GC (GC-MS), it becomes a definitive analytical tool. kaibangchem.com In GC-MS analysis, this compound first passes through the GC column for separation and then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum displays a molecular ion peak (M⁺) and several fragment ion peaks, which form a unique fingerprint for the molecule. nih.gov The fragmentation pattern can be explained by established chemical principles, primarily through pathways like alpha cleavage and dehydration, which are characteristic of alcohols. libretexts.org For this compound, the mass spectrum shows key peaks that confirm its structure. nih.gov

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 144 | [C₇H₆F₂O]⁺ | Molecular ion (M⁺), confirming the molecular weight. nih.gov |

| 115 | [C₇H₄FO]⁺ or [C₆H₄F₂]⁺· | Base peak; likely formed by loss of CHO or a related rearrangement. nih.gov |

| 95 | [C₆H₃F₂]⁺ | Represents the difluorophenyl cation, resulting from the loss of the hydroxymethyl (-CH₂OH) group. nih.gov |

Advanced MS techniques can provide even more detailed structural information. For instance, predicted Collision Cross Section (CCS) values for various adducts of this compound (such as [M+H]⁺ and [M+Na]⁺) are available, which are valuable in ion mobility-mass spectrometry for enhanced separation and identification. uni.lu

Development of Specific Analytical Methods for Research Applications

The development of tailored analytical methods for this compound is crucial for its effective use in various research contexts. targetmol.com Such methods are essential for quality control, reaction monitoring, and for its use as an analytical standard. kaibangchem.comchemimpex.com

In synthetic chemistry, specific GC or HPLC methods are developed to monitor the progress of reactions involving this compound. For example, in the oxidation of the alcohol to 3,5-difluorobenzaldehyde (B1330607), a validated chromatographic method allows researchers to accurately track the consumption of the starting material and the formation of the product over time. rsc.org This requires optimizing the analytical method to achieve a clear separation between the reactant, product, and any intermediates or byproducts.

Furthermore, this compound can serve as an analytical standard for the quantification of other fluorinated compounds. chemimpex.com For this application, a highly accurate and precise analytical method must be developed and validated according to stringent guidelines. This involves a comprehensive study of the method's linearity, accuracy, precision, sensitivity, and specificity. ous-research.no The ultimate goal of method development is to create a robust and reliable procedure that can be consistently applied for a specific research or quality control objective.

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3,5-difluorobenzyl alcohol?

- Methodological Answer : A common approach involves the reduction of 3,5-difluorobenzoic acid derivatives. For example, 3,5-difluoro-2-hydroxybenzoic acid can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) under inert conditions . Alternatively, catalytic hydrogenation of 3,5-difluorobenzaldehyde using palladium on carbon (Pd/C) in methanol yields the alcohol. Reaction conditions (temperature, solvent purity, and catalyst loading) critically influence yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. The compound is hygroscopic and prone to oxidation; thus, drying agents like molecular sieves should be added. Avoid contact with strong oxidizers, and use fume hoods to minimize inhalation exposure. Safety protocols (e.g., gloves, goggles) are essential due to its irritant properties (R36/37/38) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR (CDCl₃) shows characteristic peaks: δ ~4.65 ppm (CH₂OH), δ ~6.7–7.1 ppm (aromatic protons). <sup>19</sup>F NMR reveals two distinct fluorine environments at δ ~-110 to -115 ppm .

- IR Spectroscopy : O–H stretch (~3300 cm⁻¹), C–F stretches (~1200–1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 144.12 (M⁺), with fragmentation patterns confirming the benzyl alcohol structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density)?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example, boiling points vary with pressure (e.g., 97–99°C at 9 mmHg vs. 182°C at 760 mmHg) . To validate

- Use high-purity samples (>98%) verified by HPLC or GC-MS.

- Standardize measurement protocols (e.g., ASTM distillation methods for boiling points).

- Cross-reference with computational models (e.g., COSMOtherm for density predictions) .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer :

- Fluorine Stability : Fluorinated intermediates are sensitive to hydrolysis. Use anhydrous solvents (THF, DCM) and low temperatures (0–5°C) during reactions .

- Catalyst Selection : For reductions, switch from NaBH₄ (limited efficacy with aromatic fluorides) to LiAlH₄ or BH₃·THF for higher yields .

- Workup : Neutralize reaction mixtures with dilute HCl to quench excess reductants, followed by extraction with ethyl acetate to isolate the product .

Q. What mechanistic considerations govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms activate the benzyl position, enhancing nucleophilic displacement (e.g., conversion to 3,5-difluorobenzyl bromide using PBr₃) .

- Steric Hindrance : Ortho-fluorine groups slightly hinder access to the hydroxyl group, necessitating elevated temperatures (80–100°C) for esterification or etherification .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states in SN₂ mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。